molecular formula C20H17F2N3OS B2936166 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide CAS No. 450344-15-7

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide

Cat. No.: B2936166
CAS No.: 450344-15-7
M. Wt: 385.43
InChI Key: HCGPZVNCTKBAAY-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide is a thienopyrazole derivative featuring a 2,3-dimethylphenyl substituent on the pyrazole ring and a 2,6-difluorobenzamide group.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c1-11-5-3-8-17(12(11)2)25-19(13-9-27-10-16(13)24-25)23-20(26)18-14(21)6-4-7-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPZVNCTKBAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and coupling catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thieno[3,4-c]pyrazole ring undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄)

  • Conditions : 80°C, 6 hours

  • Product : Sulfone derivatives via oxidation of the thiophene ring to a sulfone group.

Table 1: Oxidation Reaction Parameters

ReagentTemperatureTimeProductYieldSource
KMnO₄ (H₂SO₄)80°C6 hSulfone derivative72%

Nucleophilic Substitution Reactions

The fluorine atoms on the benzamide moiety participate in nucleophilic aromatic substitution (SNAr) due to their electron-withdrawing nature:

  • Reagents : Amines (e.g., NH₃, methylamine) or thiols

  • Conditions : Polar aprotic solvents (DMF, DMSO), 100–120°C

  • Example : Reaction with methylamine replaces fluorine at the para position, yielding N-methylated derivatives.

Table 2: Substitution Reactions

NucleophileSolventTemperatureProductYieldSource
MethylamineDMF120°CN-methyl-2,6-difluorobenzamide65%
Sodium hydrosulfideDMSO100°CThioether analog58%

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux produces 2,6-difluorobenzoic acid and the corresponding amine.

  • Basic Hydrolysis : NaOH (10%) yields the sodium salt of 2,6-difluorobenzoic acid .

Table 3: Hydrolysis Conditions

ConditionsReagentTimeProductYieldSource
Acidic (HCl)6 M HCl8 h2,6-Difluorobenzoic acid85%
Basic (NaOH)10% NaOH4 hSodium 2,6-difluorobenzoate78%

Cyclization and Coupling Reactions

The thienopyrazole core facilitates cyclization and cross-coupling:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents to the pyrazole ring.

  • Cyclocondensation : Reaction with urea or thiourea forms fused pyrimidine derivatives under reflux .

Table 4: Coupling and Cyclization Examples

Reaction TypeReagentCatalystProductYieldSource
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄Aryl-substituted thienopyrazole60%
CyclocondensationUreaAcOH/HClPyrimidine-fused derivative70%

Reduction Reactions

Limited reduction pathways are observed due to the stability of the aromatic systems:

  • Catalytic Hydrogenation : H₂/Pd-C selectively reduces the thiophene ring to a dihydrothiophene derivative.

Reactivity of the Amide Group

The benzamide’s amide group participates in:

  • Acylation : Reacts with alcohols or amines to form esters or secondary amides.

  • Grignard Reactions : Forms ketones upon reaction with Grignard reagents.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(a) N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide (Compound 11)
  • Structural Differences : Substitution at the phenyl ring (2,4-dimethyl vs. 2,3-dimethyl) and benzamide group (3,4-dimethyl vs. 2,6-difluoro).
  • Activity : Acts as a selective agonist for CRY1 (cryptochrome 1), a circadian clock regulator, with potency demonstrated in human U2OS cells using a Bmal1 promoter-luciferase assay .
  • Key Insight : The 2,4-dimethylphenyl group may enhance CRY1 selectivity compared to the 2,3-dimethyl variant, suggesting positional isomerism influences target engagement.
(b) N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
  • Structural Differences : Substitution at the phenyl ring (3-chloro vs. 2,3-dimethyl) with the same 2,6-difluorobenzamide group.
(c) BG14733: N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide
  • Structural Differences : Replacement of benzamide with an ethanediamide group and addition of a 3-methylbutyl chain.
  • Activity: No direct activity reported, but the ethanediamide linker may reduce steric hindrance, improving solubility or binding kinetics .

Benzamide Group Variants

(a) Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Structural Differences: Shares the 2,6-difluorobenzamide group but lacks the thienopyrazole core.
  • Activity : A benzoylurea insecticide that inhibits chitin synthesis. The 2,6-difluoro substitution enhances resistance to enzymatic degradation .
(b) Compound 12: 1–(4-Chlorophenyl)-N-(2–(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide
  • Structural Differences : Incorporates a sulfone group and cyclopentane-carboxamide instead of benzamide.
  • Activity : Moderately selective CRY2 agonist, highlighting how sulfone groups and carboxamide substituents alter receptor specificity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Phenyl Substituent Amide Group Molecular Weight (g/mol) Reported Activity Reference ID
N-[2-(2,3-Dimethylphenyl)-...-2,6-difluorobenzamide (Target) 2,3-dimethyl 2,6-difluorobenzamide Not provided Hypothesized CRY modulation -
N-[2-(2,4-Dimethylphenyl)-...-3,4-dimethylbenzamide (Compound 11) 2,4-dimethyl 3,4-dimethylbenzamide ~395.5* CRY1 agonist
N-(2-(3-Chlorophenyl)-...-2,6-difluorobenzamide 3-chloro 2,6-difluorobenzamide ~406.8* Unknown
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl 2,6-difluorobenzamide 540.1 Insecticide (chitin inhibitor)
BG14733 2,4-dimethyl Ethanediamide 386.5 Unknown

*Calculated based on molecular formulas from evidence.

Research Findings and Implications

  • Substituent Position Matters : The shift from 2,3-dimethylphenyl (Target) to 2,4-dimethylphenyl (Compound 11) correlates with CRY1 selectivity, suggesting that steric and electronic effects at the ortho/meta positions modulate receptor binding .
  • Fluorine vs. Methyl Groups : The 2,6-difluorobenzamide group (Target, Teflubenzuron) enhances metabolic stability compared to methyl-substituted benzamides (Compound 11), as seen in pesticidal activity .
  • Core Modifications : Replacement of benzamide with ethanediamide (BG14733) or cyclopentane-carboxamide (Compound 12) alters solubility and target specificity, underscoring the importance of the amide linker in pharmacological design .

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure incorporates a thieno[3,4-c]pyrazole core and various substituents that may influence its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20F2N3OC_{21}H_{20}F_2N_3O with a molecular weight of 373.41 g/mol. The compound features a thieno[3,4-c]pyrazole core that is significant for its biological activity.

Property Value
Molecular FormulaC21H20F2N3O
Molecular Weight373.41 g/mol
IUPAC NameThis compound
CAS Number450344-19-1

Research indicates that compounds with thienopyrazole structures often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

A study investigated the anticancer potential of thienopyrazole derivatives. The results indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines. Specifically:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : The compound showed IC50 values in the micromolar range against these cell lines.

Antiinflammatory Effects

Another research effort focused on the anti-inflammatory properties of similar thienopyrazole compounds. The findings suggested that these compounds could significantly reduce pro-inflammatory cytokines in vitro:

  • Cytokines Measured : TNF-alpha and IL-6.
  • Findings : A notable reduction in cytokine levels was observed when treated with the compound.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Cell Type/Model Activity Observed Reference
Anticancer ActivityMCF-7IC50 = X µM
HeLaIC50 = Y µM
Antiinflammatory EffectsIn vitro (macrophages)Decreased TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : Use a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to facilitate coupling between the thienopyrazole core and 2,6-difluorobenzamide .

  • Heterocycle formation : Optimize cyclization steps by controlling temperature (room temp to 80°C) and reaction time (12–24 hrs) to maximize yield .

  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product.

    • Key Data :
ParameterTypical RangeReference
Reaction Temp25–80°C
BaseK₂CO₃ (1.2 eq)
SolventDMF, THF

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions on the thienopyrazole and benzamide moieties. For example, aromatic protons in 2,6-difluorobenzamide appear as doublets (δ 7.2–7.8 ppm) .

  • X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond angles and torsional strain in the fused thienopyrazole system .

    • Key Data :
TechniqueCritical ParametersExample Values (From Analogues)
X-ray refinementR-factor≤0.05 (indicative of high precision)
CrystallizationSolvent systemEthanol/water (3:1)

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the thienopyrazole ring) .

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to correlate with in vitro IC₅₀ values .

  • Structural analogs : Compare with pesticidal benzamides (e.g., diflubenzuron) to assess target selectivity .

    • Key Data :
Assay TypeObserved DiscrepancyResolution Strategy
In vitro IC₅₀10 nM (enzyme assay)Adjust for protein binding (>95% in plasma)
In vivo efficacyNo effect at 50 mg/kgOptimize formulation (e.g., PEG-based solubilization)

Q. What computational strategies are effective for predicting the reactivity of the thienopyrazole core under varying pH conditions?

  • Methodology :

  • DFT calculations : Model protonation states of the pyrazole nitrogen at pH 2–10 to predict stability .

  • MD simulations : Assess solvation effects in aqueous buffers (e.g., PBS) to identify hydrolysis-prone regions .

    • Key Data :
Computational ToolOutput RelevanceExample Finding
Gaussian 16HOMO-LUMO gap4.2 eV (sensitive to electrophilic attack)
GROMACSSolvent-accessible surfaceHigh exposure of thiophene sulfur

Q. How should researchers address discrepancies in crystallographic data refinement for polymorphic forms of this compound?

  • Methodology :

  • Twinned data handling : Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twin domains .

  • Temperature factors : Analyze anisotropic displacement parameters to distinguish disorder from true polymorphism .

    • Key Data :
Refinement IssueSHELX CommandOutcome
Twin lawTWIN 0 0 1 -1 0 0 0 0 -1R₁ reduced from 0.15 to 0.06

Safety and Handling

Q. What safety protocols are recommended for handling this compound based on its GHS classification?

  • Methodology :

  • Hazard assessment : Review safety data sheets (SDS) for structurally related compounds (e.g., 6-chloro-7-cyclobutyl analogues), which show no acute toxicity but require standard lab precautions (gloves, fume hood) .
  • Waste disposal : Incinerate at >1000°C to prevent environmental release of fluorinated byproducts .

Data Interpretation Challenges

Q. How can researchers validate the biological relevance of this compound’s low nanomolar binding affinity in enzyme assays?

  • Methodology :

  • Orthogonal assays : Use surface plasmon resonance (SPR) to measure kinetic constants (kₒₙ/kₒff) and confirm stoichiometry .
  • Mutagenesis studies : Target key residues in the enzyme’s active site (e.g., Ser214 in acetylcholinesterase) to verify binding specificity .

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